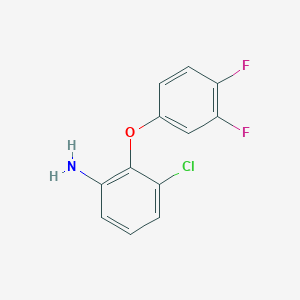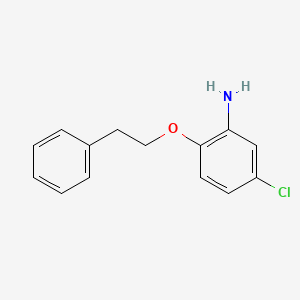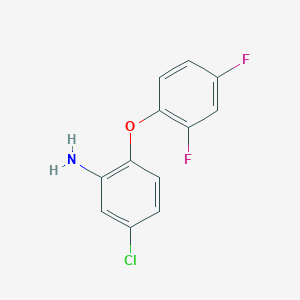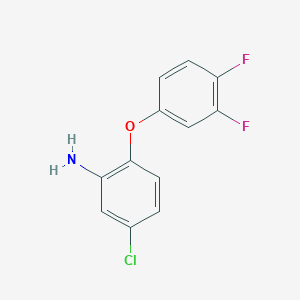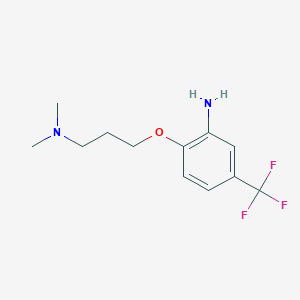
2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions, nucleophilic substitution, and reduction processes. For instance, dopaminergic benzazepines were prepared by cyclization of amino alcohols followed by demethylation . Similarly, a trifluoromethyl-containing aromatic diamine monomer was prepared through nucleophilic substitution and catalytic reduction . These methods suggest that the synthesis of "2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)-phenylamine" could also involve similar steps, starting from appropriate precursors and using suitable reagents and catalysts.
Molecular Structure Analysis
Crystallographic analyses are commonly used to determine the molecular structure of compounds. For example, the structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was characterized using X-ray diffraction, revealing its orthorhombic space group and unit cell parameters . The molecular structure of 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine was also determined by X-ray diffractometry, showing intramolecular hydrogen bonds . These studies indicate that X-ray crystallography could be employed to analyze the molecular structure of "2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)-phenylamine" and reveal its conformation and bonding details.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures can provide insights into the potential reactions of "2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)-phenylamine". For instance, the synthesis of bisphenol flukicides involved reactions that led to different conformations of the methylenebisphenol moieties . The compound's chloro and trifluoromethyl groups could potentially undergo further chemical transformations, such as substitutions or coupling reactions, depending on the reaction conditions and the presence of nucleophiles or electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various spectroscopic techniques and theoretical calculations. Spectroscopic studies, such as FT-IR, NMR, and UV-vis, were used to characterize compounds . Theoretical studies, including density functional theory and molecular electrostatic potential evaluations, were conducted to understand the electronic structure and intramolecular interactions . The fluorinated polyimides synthesized from a related diamine showed good solubility, reduced color intensity, and lower dielectric constant . These findings suggest that "2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)-phenylamine" may also exhibit distinct spectroscopic features and physical properties, which could be explored using similar analytical and computational methods.
Aplicaciones Científicas De Investigación
Oxidative Dearomatization in Chemistry
- Application: The treatment of 2-methylphenols with chloro(diphenyl)-λ3-iodane leads to regioselective dearomatizing 2-phenylation into cyclohexa-2,4-dienone derivatives. This process highlights the potential of 2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)-phenylamine in facilitating regioselective dearomatization reactions in organic chemistry (Quideau et al., 2005).
Organometallic Chemistry
- Application: In organometallic chemistry, complexes involving fluoro, phenoxy, and chloro substituents, similar to the structure of 2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)-phenylamine, demonstrate the potential of such compounds in forming complex structures with applications in catalysis and material science (Allcock et al., 1991).
Electrosynthesis
- Application: The electrochemical reduction study of similar chloro-phenoxy compounds offers insights into their reactivity and potential applications in electrosynthesis and environmental remediation (Knust et al., 2010).
Agricultural Chemistry
- Application: Compounds with structures related to 2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)-phenylamine have been explored for their potential in agricultural applications, such as weed control in specific plant cultivars (Frank & Beste, 1984).
Crystallography
- Application: The study of crystal structures of related compounds provides valuable information for material science and pharmaceutical applications, demonstrating the importance of such compounds in understanding molecular interactions and properties (Li et al., 2005).
Biochemistry
- Application: Investigations into the metabolic activation of compounds with structures similar to 2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)-phenylamine have implications for understanding the biochemical interactions and potential therapeutic applications of such compounds (Chou et al., 1995).
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c1-8-2-4-10(15)13(6-8)20-12-5-3-9(7-11(12)19)14(16,17)18/h2-7H,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUKBAGJRXOMJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)-phenylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

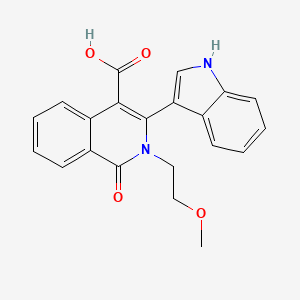
![1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1328243.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine](/img/structure/B1328245.png)

![Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate](/img/structure/B1328250.png)
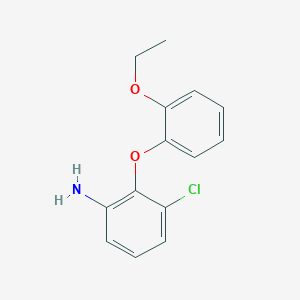

![2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1328275.png)
